Compound Description: This compound serves as a potent inhibitor of adenylyl cyclase in Giardia lamblia. [] It acts through a competitive mechanism against the enzyme, similar to the reference compound 2-Hydroxyestradiol. []
Relevance: This compound shares the core structure of 1H-pyrrole-2-carboxamide with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. The difference lies in the substituent at the carboxamide nitrogen; a piperidin-4-yl group replaces the cyclopropyl group in the target compound. []
p-nitrophenyl-1H-pyrrole-2-carboxamide (1) and m-nitrophenyl-1H-pyrrole-2-carboxamide (2)
Compound Description: These nitrophenyl pyrrolic amide receptors are investigated for their anion recognition abilities, particularly towards F- and H2PO4-. [] Both compounds exhibit a color change upon interaction with these anions in DMSO, suggesting their potential as colorimetric sensors. []
Relevance: Both compounds share the 1H-pyrrole-2-carboxamide core structure with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. They differ in the substitution on the carboxamide nitrogen, featuring a p-nitrophenyl or m-nitrophenyl group in contrast to the cyclopropyl and 4-fluorophenyl groups of the target compound. []
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer
Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid erroneously marketed as AZ-037. [] This compound, along with its regioisomer, feature a pyrazole core, a bioisosteric replacement of the indazole ring found in other synthetic cannabinoids. []
Relevance: While both isomers possess structural similarities to N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, including the cyclohexylmethyl and 4-fluorophenyl groups, they differ significantly in their core structure. Instead of a pyrrole ring, these compounds contain a pyrazole ring, placing them in a different chemical class. []
1-benzyl-N-methyl-1H-pyrrole-2-carboxamide
Compound Description: This compound has two identified polymorphic forms, both characterized by X-ray crystallography. [] Intermolecular N—H⋯O hydrogen bonds are crucial in forming chain-like structures within the crystal lattice of both polymorphs. []
Relevance: This compound shares the 1H-pyrrole-2-carboxamide core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. Differences arise in the substituents; a benzyl group replaces the 4-fluorophenyl group on the pyrrole ring, and a methyl group replaces the cyclopropyl group on the carboxamide nitrogen in the target compound. []
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a 1H-pyrrole-2-carboxamide molecule linked to two dimethylformamide solvent molecules. [] The carboxamide molecule itself possesses crystallographic inversion symmetry. []
2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide (ACPHTC) and its Derivatives
Compound Description: This study investigated ACPHTC and its derivatives using single-crystal X-ray diffraction, spectroscopic analyses, and computational methods. [] This research focused on understanding their molecular structure, electronic properties, and potential biological activities. []
Relevance: Although ACPHTC and its derivatives share the N-cyclopropyl carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, they differ significantly in their core structures. The thiophene ring in ACPHTC replaces the pyrrole ring and incorporates additional substituents, differentiating it from the target compound. []
Compound Description: The crystal structure of this compound has been determined, highlighting the dihedral angles between the pyrrole ring, ethoxycarbonyl moiety, and fluorophenyl ring. [] Supramolecular aggregation is driven by π–π stacking interactions, N—H⋯O, and C—H⋯O interactions. []
Compound Description: This compound comprises two independent molecules in its asymmetric unit. [] Each molecule contains two 4-fluorophenyl groups and two pyrrole rings linked by a pentane-3,3-diyl bridge. []
Compound Description: A series of these indole-pyrimidine derivatives were investigated for their antifungal activity using CoMFA and CoMSIA analyses. [] The study aimed to establish quantitative structure-activity relationships to guide the development of new antifungal agents. []
Relevance: Although these compounds share the N-cyclopropyl carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the core structure differs significantly. The presence of an indole ring fused with a pyrimidine ring distinguishes these compounds from the target compound, despite sharing a common substituent. []
Compound Description: This compound, Atorvastatin Calcium, is a commercially available drug used to inhibit HMG-CoA reductase, thereby lowering cholesterol levels. []
Compound Description: These compounds represent a series of synthesized precursors for the production of Atorvastatin Calcium, a drug used to manage cardiovascular diseases. []
Compound Description: This group represents a class of compounds synthesized from fluorinated anilines and dialkyl acetylenedicarboxylates. [] These compounds feature a dihydropyrrole ring system with various substituents. []
Relevance: Although sharing the pyrrole core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds exhibit distinct structural differences. Notably, they possess a dihydropyrrole ring instead of a pyrrole ring and incorporate two carboxylate groups at the 2- and 3-positions, along with an alkoxy group at the 4-position, making them structurally dissimilar to the target compound. []
Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3 kinase, which is a key player in the necroptosis signaling pathway. [] It was identified through structure-based drug design aiming to develop novel inhibitors with improved selectivity profiles. []
Relevance: While this compound incorporates a 4-fluorophenyl group similar to N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the overall structures are distinct. The presence of a dihydropyridine ring linked to a pyrrolo[2,3-b]pyridine moiety, along with a carboxamide group at the 3-position of the dihydropyridine ring, differentiates it significantly from the target compound. []
Compound Description: These novel compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []
Compound Description: The crystal structure of this compound reveals a symmetrical molecule with two 4-(4-fluorophenyl)-1-phenyl-1H-pyrrole-3-carboxylate units connected by a thioether linkage. []
Relevance: While incorporating the 4-fluorophenyl and pyrrole units present in N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. It features a phenyl substituent on the pyrrole nitrogen, a carboxylate group at the 3-position instead of the 2-position, and a thioether bridge linking two pyrrole units, making it distinct from the target compound. []
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone
Compound Description: The crystal structure of this compound highlights the dihedral angle between the pyrrole and benzene rings. [] In the crystal lattice, molecules are linked into inversion dimers via N—H⋯O hydrogen bonds. []
Compound Description: This compound is a key intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol levels. [] It shares several structural similarities with Atorvastatin but lacks the heptanoic acid side chain. []
Compound Description: This group refers to different salts, including the N-methylglucamine salt and hemi-magnesium salt, of the active form of Atorvastatin, a drug for cholesterol management. [] These salts are designed to improve the drug's solubility and bioavailability. []
Relevance: These salts are derived from the active form of Atorvastatin, which shares several structural similarities with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide but differs in the substituents and the presence of a heptanoic acid side chain. []
Compound Description: GNE-A, also known as AR00451896, is a potent and selective MET kinase inhibitor. [] This compound is under development as a potential therapeutic for various human cancers. []
Compound Description: This compound serves as an enhanced AKT inhibitor and is recognized for its distinct crystalline form. []
Relevance: Although this compound shares the presence of a halogenated phenyl ring (3-fluorophenyl) with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the overall structures are different. The inclusion of a thiophene ring, a pyrazole moiety, and a complex amine substituent on the carboxamide distinguishes this compound from the target compound. []
4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine
Compound Description: The crystal structure of this compound reveals a molecule where the pyrrole ring adopts a specific orientation relative to the pyridine and 4-fluorophenyl rings. [] Intermolecular hydrogen bonds involving the pyrrole and pyridine nitrogens contribute to the formation of chains within the crystal lattice. []
Compound Description: This series of compounds were synthesized and evaluated for their cytotoxic and antioxidant activities. [] They feature a benzimidazole ring linked to a substituted isoindoline-1,3-dione moiety through a hydrazine carboxamide linker. []
Relevance: While incorporating a 4-fluorophenyl group, these compounds differ significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in their core structures. The presence of benzimidazole and isoindoline-1,3-dione rings, along with a hydrazine carboxamide linker, distinguishes them from the target compound. []
Compound Description: This compound features a 1,3-thiazolidine ring connected to an indole ring, which is further substituted with a phenyl ring and a carboxamide group. [] The crystal structure provides insights into the conformation and intermolecular interactions of this molecule. []
Relevance: Although sharing a carboxamide group with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. The presence of an indole ring, a 1,3-thiazolidine ring, and a trifluoromethyl-substituted phenyl group distinguishes it from the target compound. []
(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide Form
Compound Description: This chiral compound is described in its crystalline form and represents a novel structure. [] Although its specific biological activity is not detailed in the provided abstract, its structural features suggest potential pharmaceutical applications. []
Relevance: While containing a cyclopropyl group and a fluorinated pyridine ring, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its overall structure. The presence of a pyrazole ring, a pyrrolo[1,2-f][1,2,4]triazine system, and a pyrrolidine ring makes it structurally distinct from the target compound. []
(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide crystalline form
Compound Description: This compound, similar to the previous one, is presented in its crystalline form. [] The abstract mentions its potential use in the treatment of cancer and other proliferative diseases. []
Relevance: Similar to the previous compound, despite containing a cyclopropyl group and a fluorinated pyridine ring, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its core structure. The presence of a pyrazole ring linked to a pyrrolo[1,2-f][1,2,4]triazine system, and a pyrrolidine ring makes it structurally distinct. []
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide L-malic acid salt
Relevance: Despite sharing a substituted pyrrole ring with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. The presence of a fluorinated oxindole moiety, a diethylaminoethyl substituent, and the absence of a cyclopropyl group differentiates it from the target compound. []
Compound Description: This group represents a class of compounds synthesized through a multi-step process involving coupling, acetylation, cyclization, and condensation reactions. [] They are recognized for their inhibitory activity against Cdc7 or Cdc7/Cdks, making them potentially useful for treating cancers and other proliferation-related disorders. []
Relevance: Although sharing the pyrrole-3-carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds differ significantly in their overall structures. The presence of a 2-amino-pyrimidin-4-yl substituent at the 5-position of the pyrrole ring and the absence of a cyclopropyl group differentiate them from the target compound. []
Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. [] It exhibits moderate inhibitory activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's and diabetic diseases. []
Relevance: Despite the presence of a 2-fluorophenyl group, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its core structure. The presence of a 1,2,4-triazol-5(4H)-one ring instead of a pyrrole ring makes it structurally distinct. []
Compound Description: This compound is identified as a potential inhibitor of factor Xa, a key enzyme involved in the coagulation cascade. []
Relevance: Although sharing a fluorinated phenyl ring (2-fluorophenyl) with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound's core structure is different. The presence of a pyrazole ring, a trifluoromethyl group, and an imidazole substituent on the phenyl ring distinguishes it from the target compound. []
Compound Description: This group encompasses a series of compounds investigated for their inhibitory activity against HMG-CoA reductase. [] The study aimed to explore the structure-activity relationships of these compounds by introducing various substituents on the pyrrole ring. []
Relevance: While containing a pyrrole ring, these compounds differ significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the absence of a carboxamide group directly attached to the pyrrole ring. Instead, they incorporate a tetrahydro-4-hydroxy-6-[2-(substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one moiety, making them structurally distinct. []
Compound Description: This compound is a potent HMG-CoA reductase inhibitor, exhibiting significantly greater potency compared to the fungal metabolite compactin. [] It emerged from a structure-activity relationship study focusing on substituted pyrrole derivatives. []
Relevance: Despite sharing a 4-fluorophenyl group and a substituted pyrrole ring with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits distinct structural features. The presence of a tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl substituent on the pyrrole nitrogen, a phenyl group at the 3-position of the pyrrole, and the absence of a cyclopropyl group on the carboxamide make it structurally different from the target compound. []
Compound Description: Compound 21a is part of a series of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues synthesized and evaluated for their antimicrobial activity. [] It exhibits potent antifungal activity, particularly against Candida albicans, with minimal cytotoxicity and hemolysis. []
Relevance: Although incorporating a 4-fluorophenyl and cyclopropyl group, 21a differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its overall structure. The presence of two imidazole rings, a thiadiazole ring, and a pyridine ring, along with the absence of a carboxamide group, makes it structurally distinct from the target compound. []
Compound Description: This group represents a class of pyrrole derivatives designed and synthesized as potential antimicrobial agents. [] These compounds were synthesized from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates through a series of reactions including van Leusen's reaction, hydrolysis, and amidation. []
Relevance: While sharing the pyrrole-3-carboxamide core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds differ significantly in their substituents. Notably, they feature a 1,3-oxazole ring at the 4-position of the pyrrole ring and various substituents on the carboxamide nitrogen, distinguishing them from the target compound. []
1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide and 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide
Compound Description: These two compounds are part of the 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide series and exhibit high anti-staphylococcus activity. []
Relevance: Despite belonging to the same class, these compounds differ from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. They feature a 1,3-oxazole ring at the 4-position of the pyrrole ring and lack the cyclopropyl and 4-fluorophenyl groups. []
Compound Description: This compound, also belonging to the 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide series, exhibits significant antifungal activity, particularly against Candida albicans and Aspergillus niger. []
Relevance: Although it is a pyrrole-3-carboxamide, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the presence of a 1,3-oxazole ring at the 4-position of the pyrrole, a 4-chlorophenyl group on the carboxamide nitrogen, and the absence of a cyclopropyl group. []
Compound Description: This compound is synthesized from phenyl(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate using a palladium catalyst. [] Its structure is characterized by an intramolecular hydrogen bond between the amide NH and the imine nitrogen. []
Compound Description: This group represents a series of compounds synthesized and evaluated for their antioxidant and anticancer activities. [, ] They feature a 3-[(4-methoxyphenyl)amino]propanehydrazide core with various substituents, including heterocyclic moieties like thiadiazoles, triazoles, and isoindoline-1,3-diones. [, ]
Relevance: Despite their structural diversity, these compounds differ substantially from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the absence of a pyrrole ring and the presence of a hydrazide moiety. [, ]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide
Compound Description: These two compounds, belonging to the 3-[(4-methoxyphenyl)amino]propanehydrazide series, exhibit significant antioxidant activity, surpassing ascorbic acid in their radical scavenging abilities. [, ]
Relevance: Similar to other compounds in this series, these two compounds lack a pyrrole ring and contain a hydrazide moiety, differentiating them from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. [, ]
Compound Description: This compound, also part of the 3-[(4-methoxyphenyl)amino]propanehydrazide series, demonstrates potent cytotoxic activity against the glioblastoma U-87 cell line. [, ]
Relevance: This compound shares a 4-fluorophenyl group with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide but lacks the pyrrole ring and incorporates a triazole ring, a thioethanone moiety, and a methoxyphenyl group, making it structurally distinct. [, ]
Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its Derivatives
Compound Description: This group encompasses ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives, including ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate. [] These compounds serve as building blocks in the synthesis of DNA minor-groove binders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.